molecular formula C10H12O2 B1598829 2-hydroxy-5-isopropylbenzaldehyde CAS No. 68591-07-1

2-hydroxy-5-isopropylbenzaldehyde

Cat. No.: B1598829
CAS No.: 68591-07-1
M. Wt: 164.2 g/mol
InChI Key: OUAWQHGDAGFMAW-UHFFFAOYSA-N
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Description

2-hydroxy-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) at the 5-position. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-isopropylbenzaldehyde typically involves the formylation of 2-hydroxy-5-isopropylbenzene. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol derivatives with chloroform in the presence of a strong base like sodium hydroxide . The reaction is carried out under reflux conditions at temperatures between 60-70°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: 2-Hydroxy-5-isopropylbenzoic acid.

    Reduction: 2-Hydroxy-5-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-hydroxy-5-isopropylbenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWQHGDAGFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424683
Record name 2-Hydroxy-5-isopropyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68591-07-1
Record name 2-Hydroxy-5-isopropyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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